molecular formula C5H2BrN3 B1378956 6-Bromopyrimidine-4-carbonitrile CAS No. 1209460-03-6

6-Bromopyrimidine-4-carbonitrile

Cat. No.: B1378956
CAS No.: 1209460-03-6
M. Wt: 183.99 g/mol
InChI Key: XWNQUGUXLJMAIB-UHFFFAOYSA-N
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Description

6-Bromopyrimidine-4-carbonitrile is a chemical compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 6-Bromopyrimidine-4-carbonitrile can be achieved through several methods. One common synthetic route involves the nucleophilic substitution reaction of 4,6-dichloropyrimidine with sodium cyanide, followed by bromination using N-bromosuccinimide (NBS) under controlled conditions . The reaction typically proceeds as follows:

    Nucleophilic Substitution: 4,6-dichloropyrimidine reacts with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 4-chloro-6-cyanopyrimidine.

    Bromination: The resulting 4-chloro-6-cyanopyrimidine is then treated with N-bromosuccinimide (NBS) in an inert atmosphere to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-Bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted pyrimidines.

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in inflammatory processes by blocking the activity of cyclooxygenase (COX) enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

6-Bromopyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

6-bromopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-1-4(2-7)8-3-9-5/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNQUGUXLJMAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209460-03-6
Record name 6-bromopyrimidine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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